![molecular formula C16H15ClN2O2S B2539602 1-(4-Chlorbenzyl)-2-(Ethylsulfonyl)-1H-benzo[d]imidazol CAS No. 886924-89-6](/img/structure/B2539602.png)

1-(4-Chlorbenzyl)-2-(Ethylsulfonyl)-1H-benzo[d]imidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

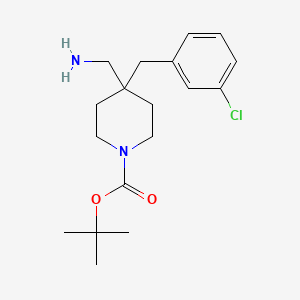

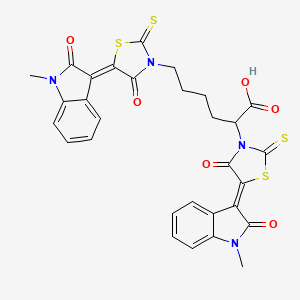

“1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H15ClN2O2S and a molecular weight of 334.82. It contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of applications . The synthesis of imidazoles often involves the cyclization of amido-nitriles .Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The imidazole ring is a key component of this compound, contributing to its unique chemical properties .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Wirkmechanismus

Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .

The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for developing anticancer drugs. Another advantage is its potential use as an imaging agent for detecting cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. One possible direction is to investigate its potential use as an anticancer drug in combination with other chemotherapeutic agents. Another direction is to explore its use as an imaging agent for detecting cancer cells in vivo. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves the reaction of 4-chlorobenzylamine with 2-(ethylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained in good yield after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

- Imidazole spielen aufgrund ihrer vielfältigen biologischen Aktivitäten eine entscheidende Rolle in der pharmazeutischen Industrie. Forscher haben das Potenzial dieser Verbindung als Gerüst für die Entwicklung neuer Medikamente untersucht. Ihre strukturellen Merkmale ermöglichen Modifikationen, um die Bioverfügbarkeit, Bindungsaffinität und Selektivität für bestimmte Ziele zu verbessern. Derivate von 1-(4-Chlorbenzyl)-2-(Ethylsulfonyl)-1H-benzo[d]imidazol können beispielsweise antivirale, krebshemmende oder entzündungshemmende Eigenschaften aufweisen .

- Imidazolbasierte Verbindungen wurden als fluoreszierende Sonden zum Nachweis spezifischer Analyten eingesetzt. Forscher haben fluoreszierende Sensoren auf Basis von this compound entwickelt, um Hydrazin in verschiedenen Formen (flüssig, Dampf, fest und dünne Schichten) nachzuweisen. Diese Sensoren bieten eine hohe Sensitivität und Selektivität, was sie für die Umweltüberwachung und chemische Analytik wertvoll macht .

- Imidazole können als Liganden in Übergangsmetall-katalysierten Reaktionen dienen. Forscher haben ihre Verwendung in Kreuzkupplungsreaktionen, C-H-Aktivierung und anderen Transformationen untersucht. Die einzigartigen Substituenten an this compound können seine Reaktivität und Selektivität in katalytischen Prozessen beeinflussen .

- Imidazol-Derivate wurden in Koordinationskomplexe und metallorganische Gerüste (MOFs) integriert. Diese Materialien weisen interessante Eigenschaften wie Porosität, Gasadsorption und Lumineszenz auf. Forscher haben das Potenzial von auf this compound basierenden MOFs für Anwendungen wie Gasseparation, Sensorik und Katalyse untersucht .

- Imidazole nehmen aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, an Wirt-Gast-Wechselwirkungen teil. Forscher haben die Einbindung von this compound in supramolekulare Anordnungen wie Cyclodextrin-Komplexe oder molekulare Erkennungssysteme untersucht. Diese Studien tragen zu unserem Verständnis von molekularer Erkennung und Selbstorganisationsprozessen bei .

- Imidazolhaltige Verbindungen weisen oft interessante photophysikalische Eigenschaften auf, darunter Fluoreszenz und Phosphoreszenz. Forscher haben das optische Verhalten von Derivaten von this compound untersucht. Diese Eigenschaften machen sie für optoelektronische Geräte wie organische Leuchtdioden (OLEDs) und Sensoren relevant .

Medizinische Chemie und Medikamentenentwicklung

Fluoreszierende Sonden und Sensoren

Katalyse und Organische Synthese

Materialwissenschaften und Koordinationschemie

Supramolekulare Chemie und Wirt-Gast-Wechselwirkungen

Photophysikalische Eigenschaften und Optoelektronik

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGYEZYOFFYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539520.png)

![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)

![3-Tert-butyl-6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2539531.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)

![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)

![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)